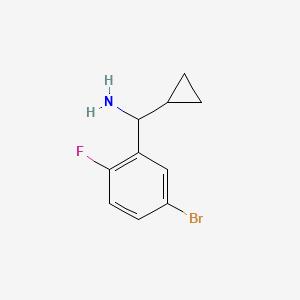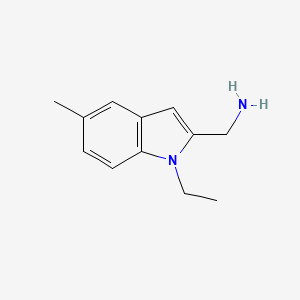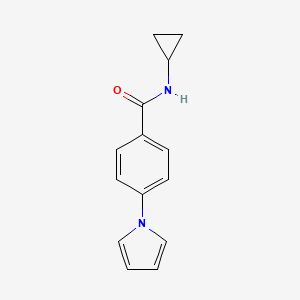
N-cyclopropyl-4-(1H-pyrrol-1-yl)benzamide
Overview
Description
N-cyclopropyl-4-(1H-pyrrol-1-yl)benzamide, also known as CPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CPB is a cyclic amide that has a pyrrole ring attached to a benzene ring, and a cyclopropyl group attached to the nitrogen atom of the pyrrole ring.
Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of N-cyclopropyl-4-(1H-pyrrol-1-yl)benzamide, also known as N-cyclopropyl-4-pyrrol-1-ylbenzamide:
Pharmaceutical Research
N-cyclopropyl-4-(1H-pyrrol-1-yl)benzamide: has shown potential in pharmaceutical research, particularly as a scaffold for developing new drugs. Its structure allows for modifications that can lead to compounds with various biological activities, including anti-inflammatory, analgesic, and anticancer properties . Researchers are exploring its derivatives for their ability to inhibit specific enzymes and receptors involved in disease pathways.
Antibacterial Agents
This compound has been investigated for its antibacterial properties. Studies have shown that derivatives of N-cyclopropyl-4-(1H-pyrrol-1-yl)benzamide can inhibit the growth of certain bacterial strains, making it a candidate for developing new antibacterial agents . Its mechanism of action often involves disrupting bacterial cell wall synthesis or interfering with essential bacterial enzymes.
Electrochemical Applications
In the field of electrochemistry, N-cyclopropyl-4-(1H-pyrrol-1-yl)benzamide and its derivatives have been used to develop novel electrochemical sensors. These sensors can detect various analytes with high sensitivity and specificity . The compound’s electroactive properties make it suitable for applications in biosensors and environmental monitoring.
Optoelectronic Devices
The compound has been utilized in the development of optoelectronic devices, such as organic light-emitting diodes (OLEDs) and photovoltaic cells . Its ability to form stable films and its favorable electronic properties contribute to its effectiveness in these applications. Researchers are particularly interested in its potential to improve the efficiency and stability of these devices.
Polymer Chemistry
N-cyclopropyl-4-(1H-pyrrol-1-yl)benzamide: is used as a monomer in the synthesis of conjugated polymers. These polymers exhibit unique electrochemical and optical properties, making them suitable for applications in flexible electronics, energy storage, and electrochromic devices . The compound’s structure allows for the creation of polymers with tailored properties for specific applications.
Catalysis
In catalysis, this compound has been explored as a ligand in the development of new catalytic systems. Its ability to coordinate with metal centers makes it useful in various catalytic reactions, including hydrogenation, cross-coupling, and polymerization reactions . Researchers are investigating its potential to enhance the efficiency and selectivity of these catalytic processes.
Material Science
N-cyclopropyl-4-(1H-pyrrol-1-yl)benzamide: has applications in material science, particularly in the development of advanced materials with specific mechanical and thermal properties. Its incorporation into polymer matrices can enhance the material’s strength, flexibility, and thermal stability . These materials have potential uses in aerospace, automotive, and construction industries.
Biological Imaging
The compound has been studied for its potential in biological imaging applications. Its derivatives can be used as fluorescent probes for imaging cellular structures and processes . The compound’s ability to selectively bind to specific biomolecules makes it a valuable tool for researchers studying cellular dynamics and disease mechanisms.
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit enzymes such as enoyl acp reductase and dhfr .
Biochemical Pathways
Similar compounds have been found to affect pathways related to cell growth and glucose uptake .
Result of Action
Similar compounds have been found to suppress cell growth and increase both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate .
properties
IUPAC Name |
N-cyclopropyl-4-pyrrol-1-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c17-14(15-12-5-6-12)11-3-7-13(8-4-11)16-9-1-2-10-16/h1-4,7-10,12H,5-6H2,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQPXMYNJQGMBNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC=C(C=C2)N3C=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601329732 | |
| Record name | N-cyclopropyl-4-pyrrol-1-ylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601329732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
17.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24819806 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-cyclopropyl-4-(1H-pyrrol-1-yl)benzamide | |
CAS RN |
439097-46-8 | |
| Record name | N-cyclopropyl-4-pyrrol-1-ylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601329732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



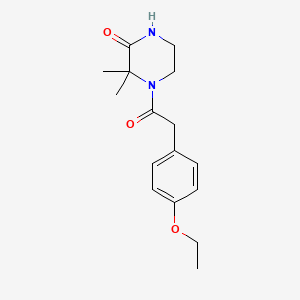
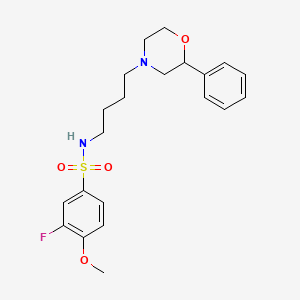
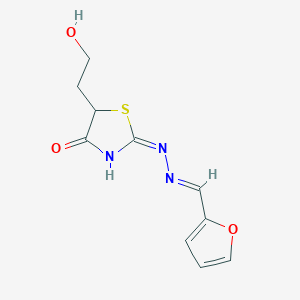
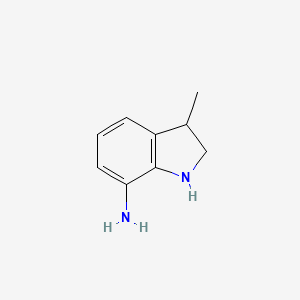
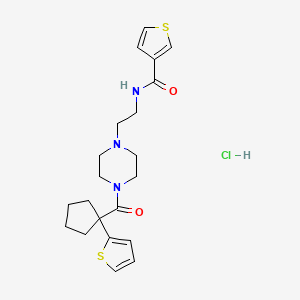
![5-(4-fluorobenzyl)-7-(4-methylpiperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2438339.png)
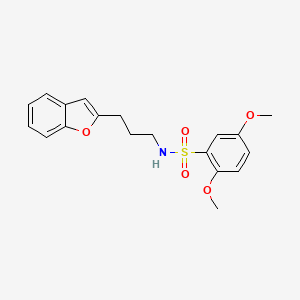
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2438342.png)
![(E)-({6-phenylimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)amino 2-chloroacetate](/img/structure/B2438349.png)
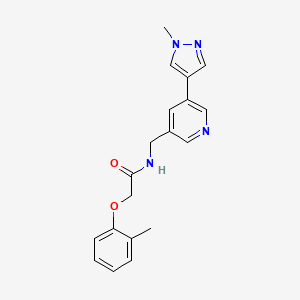
![N-(1,3-benzodioxol-5-yl)-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2438351.png)
![N-{[2-(benzyloxy)pyridin-3-yl]methyl}prop-2-enamide](/img/structure/B2438352.png)
